ROCK1 Inhibitory Potency: (S)-Configuration Confers a ~56-Fold Improvement Over Fasudil
The (S)-2-methyl-1,4-diazepane sulfonamide derivative H-1152 (also known as dimethylfasudil) exhibits a Ki of 6 nM for ROCK1, which is a 56-fold improvement in potency compared to Fasudil, a clinically used Rho-kinase inhibitor lacking the chiral methyl group and fluorine substituent (IC50 = 0.34 µM) [1][2]. This dramatic increase in potency is directly attributed to the incorporation of the (S)-2-methyl-1,4-diazepane moiety and a fluorine atom on the isoquinoline ring [1].
| Evidence Dimension | Inhibitory Potency (Ki) for Rho-associated protein kinase 1 (ROCK1) |
|---|---|
| Target Compound Data | Ki = 6 nM (for H-1152 derivative) |
| Comparator Or Baseline | Fasudil (IC50 = 0.34 µM) - an achiral 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline |
| Quantified Difference | Approximately 56-fold more potent (6 nM vs. 340 nM) |
| Conditions | In vitro enzymatic assay using an ATP regenerative NADH consuming system at pH 7.6 and 2°C. |
Why This Matters
For researchers developing Rho-kinase inhibitors, using the (S)-configured scaffold is essential for achieving nanomolar potency; using achiral or racemic building blocks will yield compounds with significantly weaker, therapeutically irrelevant activity.
- [1] BindingDB. (2007). BDBM14028: (S)-2-METHYL-1-[(4-METHYL-5-ISOQUINOLINE)SULFONYL]-HOMOPIPERAZINE. View Source
- [2] Gomi, N., et al. (2011). A Practical Synthesis of Novel Rho-Kinase Inhibitor, (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline. HETEROCYCLES, 83(8), 1771-1781. View Source
